molecular formula C23H26ClN5O B14955027 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14955027
M. Wt: 423.9 g/mol
InChI Key: WMOIQCNSCDIPLB-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 3-methyl groups.

    Piperazine Derivative Formation: The piperazine moiety is synthesized separately and then coupled with the pyrazole derivative through a nucleophilic substitution reaction.

    Final Coupling: The final step involves the coupling of the piperazine derivative with the pyrazole ring to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
  • **2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C23H26ClN5O

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26ClN5O/c1-17-21(23(27-26-17)18-5-7-19(24)8-6-18)16-22(30)29-14-12-28(13-15-29)11-9-20-4-2-3-10-25-20/h2-8,10H,9,11-16H2,1H3,(H,26,27)

InChI Key

WMOIQCNSCDIPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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